(-)-Epicedrol

Description

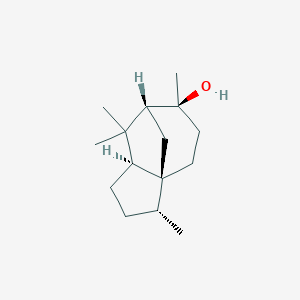

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVURIXNDRWRAFU-MIBAYGRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@]13CC[C@]([C@H](C3)C2(C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425147 | |

| Record name | (-)-Epicedrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19903-73-2 | |

| Record name | epi-Cedrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19903-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Epicedrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(-)-Epicedrol: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epicedrol, a tricyclic sesquiterpenoid alcohol, is a naturally occurring compound found in a variety of plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a particular focus on Artemisia annua. It details established methodologies for its extraction and isolation from plant material, including hydrodistillation and chromatographic techniques. Furthermore, this document presents a summary of the biosynthetic pathway of this compound and explores its potential biological activities, drawing comparisons with its well-studied isomer, cedrol (B397079). Quantitative data are presented in tabular format for ease of comparison, and key experimental workflows and pathways are visualized using diagrams to facilitate understanding.

Natural Sources of this compound

This compound has been identified as a constituent of the essential oils of several plant species. The most significant and well-documented source is Artemisia annua L., also known as sweet wormwood.[1][2] Other reported natural sources include Cyathocline purpurea and Chamaemelum nobile.[2] The concentration of this compound in the essential oil of Artemisia annua can vary significantly depending on the plant's geographical origin, genotype, and developmental stage at the time of harvest.

Table 1: Quantitative Analysis of this compound and Related Sesquiterpenoids in Artemisia annua Essential Oil

| Plant Source | Part Used | Extraction Method | This compound (% of Essential Oil) | Key Co-occurring Sesquiterpenoids (% of Essential Oil) | Reference |

| Artemisia annua L. | Aerial parts | Hydrodistillation | Varies, often a minor component | Camphor (5.67-16.84), Artemisia ketone (1.62-7.67), β-Caryophyllene (2.8-6.9), Germacrene D (3.8-12.0) | [3][4] |

| Artemisia annua L. (Korean ecotypes) | Aerial parts | Steam Distillation | Not explicitly quantified in all chemotypes | Artemisia ketone, Camphor, β-Cubebene, Eucalyptol, α-Pinene, β-Selinene (chemotype dependent) | [5] |

| Artemisia annua L. | Aerial parts | Hydrodistillation | Not explicitly quantified | Camphor (36.6), 1,8-Cineole (11.1), Germacrene D (5.9), β-Caryophyllene (5.7) | [6] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources, primarily Artemisia annua, involves the extraction of the essential oil followed by chromatographic separation to isolate the sesquiterpenoid fraction and then purify the target compound.

Extraction of Essential Oil

2.1.1. Hydrodistillation

This is a common method for extracting essential oils from plant material.

-

Principle: Plant material is subjected to boiling water or steam. The volatile compounds, including this compound, are carried over with the steam, which is then condensed. The essential oil, being immiscible with water, is then separated from the aqueous phase (hydrosol).

-

Protocol:

-

The aerial parts of Artemisia annua are harvested and, if necessary, air-dried.

-

The plant material is placed in a still and covered with water.

-

The water is heated to boiling, and the resulting steam, carrying the volatile oils, is passed through a condenser.

-

The condensate is collected in a separator, where the essential oil forms a layer on top of the water.

-

The oil layer is carefully separated and dried over anhydrous sodium sulfate (B86663) to remove any residual water. The yield of essential oil from Artemisia annua can range from 0.04% to 1.09% (v/w).[5]

-

2.1.2. Steam Distillation

Similar to hydrodistillation, but steam is generated in a separate vessel and passed through the plant material.[7]

2.1.3. Solvent Extraction

An alternative method that can yield a different profile of extracted compounds.

-

Principle: An organic solvent is used to dissolve the essential oil from the plant material. The solvent is then evaporated to yield a concrete, from which an absolute can be obtained.

-

Protocol:

-

Dried and ground plant material is macerated with a non-polar solvent such as hexane.

-

The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude extract.

-

Purification of this compound

Once the essential oil or crude extract is obtained, chromatographic techniques are employed to isolate and purify this compound.

2.2.1. Column Chromatography

-

Principle: This technique separates compounds based on their differential adsorption to a stationary phase. For the separation of sesquiterpene alcohols like this compound, silica (B1680970) gel is a commonly used stationary phase.

-

Protocol:

-

A glass column is packed with silica gel slurried in a non-polar solvent (e.g., n-hexane).

-

The essential oil is loaded onto the top of the column.

-

A gradient of solvents with increasing polarity (e.g., n-hexane with increasing proportions of ethyl acetate) is passed through the column.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing this compound.

-

Fractions rich in this compound are combined and the solvent is evaporated to yield the purified compound. Oxygenated sesquiterpenoids typically elute with more polar solvent mixtures.[1]

-

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be utilized. A reversed-phase C18 column is often employed with a mobile phase such as a mixture of acetonitrile (B52724) and water.

Analytical Characterization

The identity and purity of isolated this compound are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis of this compound

This compound, being a sesquiterpenoid, is synthesized in plants through the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The MEP pathway is generally responsible for the biosynthesis of sesquiterpenes in plants.

These C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP to form the characteristic tricyclic structure of this compound is catalyzed by the enzyme epi-cedrol synthase (ECS) .[8] This enzyme facilitates a complex series of carbocation-mediated cyclizations and rearrangements of the linear FPP molecule.

Biological Activities and Signaling Pathways

The biological activities of this compound are not as extensively studied as those of its isomer, (+)-cedrol. However, based on the known activities of cedrol and other sesquiterpenoids, several potential areas of pharmacological interest can be inferred. Cedrol is known to possess anti-inflammatory, analgesic, and anticancer properties.[9][10]

4.1. Potential Anti-inflammatory Activity

Cedrol has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11] It can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[11] Given the structural similarity, it is plausible that this compound may exhibit similar anti-inflammatory properties.

4.2. Other Potential Activities

Cedrol has also been investigated for its potential as an anticancer agent, where it may enhance the efficacy of existing chemotherapeutic drugs.[10] Further research is required to determine if this compound shares these cytotoxic or chemosensitizing properties. Additionally, essential oils containing cedrol have shown immunomodulatory activity, suggesting another avenue for the investigation of this compound's biological effects.[12]

Conclusion

This compound is a naturally occurring sesquiterpenoid with Artemisia annua being its most notable source. Standard phytochemical techniques, including hydrodistillation and column chromatography, are effective for its isolation and purification. While its biosynthetic pathway is understood to proceed via the cyclization of farnesyl pyrophosphate by epi-cedrol synthase, its specific biological activities remain an area requiring further investigation. The known pharmacological properties of its isomer, cedrol, suggest that this compound may hold potential as an anti-inflammatory and immunomodulatory agent. This guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development to further explore the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Epi-cedrol | C15H26O | CID 6713078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. epicedrol, 19903-73-2 [thegoodscentscompany.com]

- 5. hort [journals.ashs.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Different Methods of Isolation on Volatile Composition of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancing epi‐cedrol production in Escherichia coli by fusion expression of farnesyl pyrophosphate synthase and epi‐cedrol synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory and analgesic activity based on polymorphism of cedrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Physical and chemical properties of (-)-Epicedrol

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Epicedrol

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a naturally occurring sesquiterpenoid. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Identity and Structure

This compound, also known as 8-epi-cedrol, is a tricyclic sesquiterpenoid alcohol. It is the 8S-epimer of cedrol (B397079) and is characterized by a cedrane (B85855) skeleton.[1][2][3] Its unique three-dimensional structure contributes to its specific biological and olfactory properties.

-

IUPAC Name: (1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecan-8-ol[2]

Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic woody aroma.[5] Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 222.37 g/mol | [2][3][7] |

| Melting Point | 36 - 39 °C | [4] |

| Boiling Point | 277.2 °C (at 760 mmHg) | [4][6] |

| Density | 1.0 g/cm³ | [4][6] |

| Flash Point | 115.5 °C | [4][6] |

| Refractive Index | 1.519 | [4][6] |

| Vapor Pressure | 0.000569 mmHg (at 25°C) | [4][6] |

Chemical and Physicochemical Properties

These properties are crucial for understanding the compound's behavior in various solvents and biological systems, which is vital for applications in drug delivery and formulation.

| Property | Value | Source(s) |

| Solubility | Soluble in organic solvents; Water solubility estimated at 21.88 mg/L (at 25°C). | [5][7] |

| logP (Octanol/Water) | 3.6 - 4.77 (values vary based on estimation method) | [2][4][7] |

| Optical Rotation | As a chiral molecule, this compound is optically active and rotates plane-polarized light to the left (levorotatory).[5][8] The specific rotation value is determined experimentally. | |

| Polar Surface Area | 20.2 Ų | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.

| Technique | Data Highlights | Source(s) |

| ¹³C NMR | Spectra available for structural confirmation. | [2][9][10] |

| ¹H NMR | Experimental spectra available for detailed structural analysis. | [11] |

| Mass Spectrometry (GC-MS) | GC-MS data is widely used for identification and quantification. The NIST Mass Spectrometry Data Center contains reference spectra. | [2][12][13] |

| Infrared (IR) Spectroscopy | IR spectra are available for the related isomer, Cedrol, which can provide comparative functional group information. | [14] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. Below are outlines of common experimental protocols used in the study of this compound.

Determination of Optical Rotation (Polarimetry)

Optical rotation is a key characteristic of chiral molecules like this compound. It is measured using a polarimeter.[15]

Principle: Chiral substances rotate the plane of polarized light. The angle of this rotation is proportional to the concentration of the substance and the path length of the light through the sample.[8]

Methodology:

-

Preparation of the Sample: A solution of this compound is prepared by dissolving a precisely weighed sample in a suitable achiral solvent (e.g., ethanol (B145695) or chloroform) to a known volume.

-

Instrument Setup: A polarimeter is calibrated using a blank (the pure solvent). The light source is typically a sodium D line (589 nm).[15]

-

Measurement: The sample solution is placed in a sample tube of a known path length (typically 1 decimeter). The instrument measures the angle of rotation (α) of the plane-polarized light as it passes through the solution.

-

Calculation of Specific Rotation [α]: The specific rotation is a standardized physical property calculated using the formula: [α] = α / (c * l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length in decimeters (dm).[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating, identifying, and quantifying volatile compounds like this compound from complex mixtures, such as essential oils or fermentation broths.[17]

Methodology:

-

Sample Preparation: The sample containing this compound (e.g., a hexane (B92381) extract) is dried over anhydrous sodium sulfate (B86663) and concentrated under a stream of nitrogen.[18]

-

Gas Chromatography:

-

Injection: A small volume of the sample is injected into the GC system.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5MS). The column's stationary phase separates compounds based on their boiling points and polarity.[17][18]

-

Temperature Program: The oven temperature is programmed to ramp up over time (e.g., starting at 50°C and increasing to 300°C) to elute compounds sequentially.[18]

-

-

Mass Spectrometry:

-

Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized (typically by electron ionization at 70 eV).[18]

-

Detection: The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

-

Identification: The obtained mass spectrum is compared against a spectral library (e.g., NIST) to confirm the identity of this compound.[17]

Biosynthesis and Production

This compound is a plant metabolite.[2] Its biosynthesis can also be achieved in engineered microorganisms like E. coli.

Natural Biosynthesis Pathway

In plants like Artemisia annua, this compound is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[19] This pathway converts basic metabolites into the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to farnesyl pyrophosphate (FPP), which is cyclized by the enzyme epi-cedrol synthase (ECS) to form this compound.[19][20]

Caption: MEP pathway leading to the synthesis of this compound.

Recombinant Production and Analysis Workflow

Metabolic engineering enables the production of this compound in microbial hosts. A common workflow involves expressing the necessary enzymes in E. coli and subsequently analyzing the product.[18][19][20]

Caption: Workflow for producing and analyzing this compound in E. coli.

References

- 1. This compound | 19903-73-2 [chemicalbook.com]

- 2. Epi-cedrol | C15H26O | CID 6713078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - 19903-73-2 | VulcanChem [vulcanchem.com]

- 4. This compound | CAS#:19903-73-2 | Chemsrc [chemsrc.com]

- 5. CAS 19903-73-2: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 19903-73-2 [chemnet.com]

- 7. epicedrol, 19903-73-2 [thegoodscentscompany.com]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000937) [hmdb.ca]

- 12. Cedran-8-ol | C15H26O | CID 522667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cedrol [webbook.nist.gov]

- 14. Cedrol [webbook.nist.gov]

- 15. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. phcog.com [phcog.com]

- 18. researchgate.net [researchgate.net]

- 19. Enhancing epi‐cedrol production in Escherichia coli by fusion expression of farnesyl pyrophosphate synthase and epi‐cedrol synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enhancing epi-cedrol production in Escherichia coli by fusion expression of farnesyl pyrophosphate synthase and epi-cedrol synthase [pubmed.ncbi.nlm.nih.gov]

(-)-Epicedrol: A Technical Guide to Stereochemistry and Enantiomeric Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry and enantiomeric purity of the naturally occurring sesquiterpenoid, (-)-epicedrol. Found in various aromatic plants, most notably Artemisia annua, this tertiary alcohol is of significant interest due to its chemical structure and potential biological activities. This document outlines its absolute configuration, discusses methods for determining its enantiomeric purity, and explores its interaction with key metabolic enzymes.

Stereochemistry of this compound

The defined three-dimensional structure of a chiral molecule is critical to its biological function. This compound possesses a complex tricyclic cedrane (B85855) skeleton with multiple stereocenters.

Absolute Configuration

The absolute stereochemistry of this compound has been established as (1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecan-8-ol . This configuration defines the precise spatial arrangement of the atoms within the molecule, which is crucial for its specific interactions with other chiral molecules, such as biological receptors and enzymes.

Enantiomeric Purity of this compound

While the absolute configuration of the naturally occurring enantiomer is known, the enantiomeric purity (often expressed as enantiomeric excess, or % ee) from natural sources or synthetic routes is a critical parameter for research and drug development. At present, specific quantitative data on the enantiomeric excess of this compound from natural isolates is not extensively reported in publicly available literature. The determination of this purity relies on specialized analytical techniques capable of distinguishing between enantiomers.

Experimental Protocols for Chiral Analysis

The determination of the enantiomeric purity of this compound requires chiral analytical methods. The following sections detail the principles and general protocols for the most common techniques.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a powerful technique for separating and identifying volatile enantiomers like sesquiterpenoid alcohols.

Methodology:

-

Sample Preparation: An essential oil or extract containing this compound is diluted in a suitable solvent (e.g., n-hexane) to an appropriate concentration for GC analysis.

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column and coupled to a mass spectrometer is required. A common type of chiral stationary phase for this analysis is a derivatized cyclodextrin, such as in an HP-chiral-20B column.

-

Chromatographic Conditions:

-

Injector: The sample is injected in split mode with an elevated temperature (e.g., 250°C) to ensure rapid volatilization.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the mixture. A representative program could be:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: Increase to 130°C at a rate of 1°C/minute.

-

Ramp 2: Increase to 200°C at a rate of 2°C/minute, hold for 3 minutes.

-

-

Detector: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is used for identification by comparing the mass spectra of the eluted peaks with a reference library.

-

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

A general workflow for this process is illustrated below.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric purity without physical separation of the enantiomers. This is achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers.

Methodology:

-

Sample Preparation: A solution of the this compound sample is prepared in a deuterated solvent (e.g., CDCl₃). A specific molar ratio of a suitable chiral solvating agent is then added to the NMR tube.

-

Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.

-

Data Acquisition: ¹H NMR spectra are typically acquired. The presence of the CSA forms transient diastereomeric complexes with the enantiomers of epicedrol, which have slightly different magnetic environments.

-

Data Analysis: This difference in magnetic environments results in the splitting of one or more proton signals in the NMR spectrum, with each peak of the split signal corresponding to one enantiomer. The enantiomeric excess can be determined by integrating the areas of these separated signals.[1]

Biological Interactions: Inhibition of UGT2B7

Recent research has identified this compound as a competitive inhibitor of the human UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme.[2] UGTs are a major family of phase II drug-metabolizing enzymes that play a crucial role in the detoxification and elimination of a wide variety of compounds, including pharmaceuticals, environmental toxins, and endogenous substances.

Mechanism of Inhibition

The inhibition of UGT2B7 by this compound is described as rapidly reversible and competitive.[2] This suggests that this compound binds to the active site of the enzyme, thereby preventing the binding of the substrate. The affinity of epicedrol for UGT2B7 is significant, with a reported competitive inhibition constant (Kic) of 0.21 µM.[2] The binding is thought to be primarily driven by hydrophobic interactions between the hydrocarbon backbone of the epicedrol molecule and the enzyme's active site.[2]

The diagram below illustrates the competitive inhibition of UGT2B7 by this compound, which prevents the glucuronidation of various substrates.

Biosynthesis of this compound

Like other sesquiterpenoids, this compound is biosynthesized from farnesyl pyrophosphate (FPP). FPP itself is derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The final and key step in the biosynthesis of this compound is the cyclization of the linear FPP precursor, a reaction catalyzed by the enzyme epi-cedrol synthase .

The following diagram outlines the biosynthetic route from the central precursors of the MEP pathway to this compound.

Summary and Future Directions

This compound is a structurally complex natural product with a well-defined absolute stereochemistry. While its presence in Artemisia annua is established, further research is required to quantify its enantiomeric purity from this and other natural sources. The development and reporting of specific chiral analytical methods for epicedrol would be highly beneficial to the research community. The inhibitory activity of this compound against UGT2B7 highlights its potential for influencing the metabolism of co-administered drugs, a crucial consideration in drug development and herbal medicine safety. Future studies should focus on elucidating the full pharmacological profile of this compound and its potential therapeutic applications.

References

Spectroscopic Data of (-)-Epicedrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural sesquiterpenoid (-)-Epicedrol. The information presented herein has been compiled from various scientific sources to aid in the identification, characterization, and analysis of this compound. This document includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides characteristic signals for the fifteen carbon atoms in the this compound skeleton. The chemical shifts are indicative of the tricyclic cedrane (B85855) framework and the presence of a hydroxyl group.

| Carbon Atom | Chemical Shift (δ) in ppm |

| Data not available in the search results | Please refer to experimental acquisition for specific values. |

Note: Specific ¹³C NMR chemical shift values for all carbon atoms of this compound were not explicitly found in the provided search results. The table above serves as a template for experimental data. Data for related sesquiterpenoids can be found in various chemical databases and literature[1][2].

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals corresponding to the 26 protons in the molecule. Key features would include signals for the methyl groups, methylene (B1212753) protons, and methine protons, with their multiplicities and coupling constants providing valuable structural information.

| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Data not available in the search results | Please refer to experimental acquisition for specific values. |

Note: A complete experimental ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound was not found in the provided search results. The table is a template for data organization upon experimental determination. General chemical shift ranges for protons in similar chemical environments can be referenced from spectroscopic databases[3][4].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. The presence of a hydroxyl group and the saturated hydrocarbon backbone are the most prominent features.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | O-H stretch (hydroxyl group) | Strong, Broad |

| ~2950-2850 | C-H stretch (alkane) | Strong |

| ~1465 | C-H bend (methylene) | Medium |

| ~1375 | C-H bend (methyl) | Medium |

| ~1100 | C-O stretch (tertiary alcohol) | Medium |

Note: An experimental IR spectrum for this compound was not explicitly available in the search results. The data presented is based on characteristic absorption frequencies for the functional groups present in the molecule and comparison with the spectrum of its isomer, cedrol[5][6][7].

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), provides information about its molecular weight and fragmentation pattern, which is crucial for its identification.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 222 | Varies | [M]⁺ (Molecular Ion) |

| 207 | Varies | [M - CH₃]⁺ |

| 204 | Varies | [M - H₂O]⁺ |

| 161 | Varies | Further fragmentation |

| 95 | Varies | Further fragmentation |

Note: The mass spectrum of epicedrol is available in the NIST WebBook[8]. The fragmentation pattern is complex and has been studied in detail, including through the use of deuterated analogs to elucidate the fragmentation pathways[9][10].

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible acquisition of spectroscopic data. The following sections outline generalized procedures for the analysis of this compound, based on common practices for sesquiterpenoids and other natural products.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-5 seconds

-

Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0-10 ppm).

-

¹³C NMR Acquisition:

-

Spectrometer: As for ¹H NMR.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to determine the number of protons attached to each carbon.

-

Acquisition Parameters:

-

Number of scans: Significantly higher than for ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Appropriate for carbon chemical shifts (e.g., 0-220 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of neat this compound (which is likely a viscous liquid or solid at room temperature) directly onto the crystal surface.

-

Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

FT-IR Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: A single-reflection ATR accessory is suitable for this type of sample.

-

Acquisition Parameters:

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Spectral range: Typically 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for sesquiterpene analysis (e.g., a non-polar or medium-polar column like a 5% phenyl-methylpolysiloxane).

-

Injection: 1 µL of the sample solution is injected in split or splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-400 is generally sufficient.

-

Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification. The fragmentation pattern provides structural information[11][12][13].

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a natural product like this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Epicedrol [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. phcog.com [phcog.com]

- 12. BJOC - The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol [beilstein-journals.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Commercial Sourcing and Purity Verification of High-Purity (-)-Epicedrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers of high-purity (-)-Epicedrol, a sesquiterpenoid of significant interest in various research and development fields. The guide details available quantitative data from various suppliers, outlines rigorous experimental protocols for purity verification, and presents a logical workflow for sourcing and quality assessment.

Commercial Supplier Landscape

The commercial availability of this compound is primarily from specialized chemical suppliers catering to the research and development sector. While a comprehensive price comparison is challenging due to variations in purity and quantity, the following table summarizes publicly available data from prominent suppliers. It is important to note that purity claims should always be verified independently.

| Supplier | Stated Purity | Available Quantities | Price (USD) | Notes |

| Dayang Chem (Hangzhou) Co., Ltd. (via Chemsrc)[1] | 98.0% | Inquiry for 100g, 1kg, 100kg, 1000kg | Inquiry | Pricing available upon request for various scales. |

| Biosynth (via CymitQuimica)[2] | Min. 95% | 10mg, 25mg | €863.00 (10mg), €1,193.00 (25mg) | Higher price point for small, readily available quantities. |

| TRC (via CymitQuimica)[2] | Not specified | 50mg | €3,428.00 | Listed as a controlled product. |

| Vulcanchem [3] | Not specified | Inquiry | Inquiry | Product information available, but purity and pricing require direct inquiry. |

| HANGZHOU LEAP CHEM CO., LTD. [4] | Not specified | Inquiry | Inquiry | A trader of a wide range of chemicals, including this compound. |

| ChemicalBook [5] | Not specified | Inquiry | Inquiry | A platform listing various suppliers; specific details require further investigation. |

Experimental Protocols for Purity Determination

The accurate determination of the purity of this compound, including chemical and enantiomeric purity, is critical for reliable research outcomes. The following are detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

GC-MS is a fundamental technique for assessing the chemical purity of volatile and semi-volatile compounds like this compound. It allows for the separation of the target compound from impurities and provides structural information for identification.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A chiral capillary column is recommended to simultaneously assess enantiomeric purity, for example, an HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness).[6]

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

-

Vortex the solution to ensure complete dissolution.

-

-

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 1:100 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 2°C/min.

-

Ramp 2: Increase to 220°C at a rate of 5°C/min, hold for 5 minutes.[6]

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis:

-

Integrate the peak area of this compound and all impurity peaks in the total ion chromatogram (TIC).

-

Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

-

Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).

-

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of this compound, ensuring that the desired stereoisomer is the predominant form.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A chiral stationary phase (CSP) column. The selection of the appropriate chiral column is critical and often requires screening. Cellulose-based columns, such as Chiralcel OD-RH or Chiralcel OJ-R, are good starting points for separating terpene enantiomers.[7]

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (Example Method - requires optimization):

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The optimal ratio must be determined experimentally.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-220 nm) is necessary.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (-) and (+) enantiomers of epicedrol. Retention times should be confirmed with a racemic standard if available.

-

Integrate the peak areas of both enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh (to 0.01 mg) a known amount of the this compound sample (e.g., 10 mg).

-

Accurately weigh a known amount of a high-purity, stable internal standard (e.g., maleic acid, dimethyl sulfone) with a known number of protons that gives a signal in a clear region of the spectrum.

-

Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

-

NMR Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest). A value of 30-60 seconds is often sufficient.

-

Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).

-

Acquisition Time (aq): At least 3-4 seconds.

-

-

Data Processing and Analysis:

-

Process the spectrum with minimal manipulation (e.g., no line broadening or gentle line broadening).

-

Carefully phase the spectrum and perform a baseline correction.

-

Select a well-resolved signal for this compound and a signal for the internal standard.

-

Integrate the selected signals accurately.

-

Calculate the purity of the this compound sample using the following equation:

Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

W = Weight

-

P = Purity of the standard

-

_sample = this compound

-

_std = Internal Standard

-

Workflow and Logical Relationships

The following diagram illustrates a recommended workflow for sourcing and verifying the purity of high-purity this compound.

Caption: Workflow for sourcing and purity verification of this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to confidently source high-purity this compound and rigorously verify its quality for their specific applications. Independent verification of supplier claims is paramount to ensuring the integrity and reproducibility of scientific research.

References

- 1. This compound | CAS#:19903-73-2 | Chemsrc [chemsrc.com]

- 2. CAS 19903-73-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - 19903-73-2 | VulcanChem [vulcanchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 19903-73-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Epicedrol: Chemical Identity, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid (-)-Epicedrol, a naturally occurring bicyclic alcohol with potential applications in biofuel precursors and pharmaceuticals. This document details its chemical identifiers, physicochemical properties, and microbial production methods. While direct research on the specific signaling pathways modulated by this compound is limited, this guide explores the known biological activities of its stereoisomer, cedrol (B397079), and other related sesquiterpenes to provide a contextual framework for future research.

Chemical Identifiers and Physicochemical Properties

This compound, a stereoisomer of cedrol, is distinguished by its specific three-dimensional arrangement. Its unique structure contributes to its distinct chemical and physical characteristics.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 19903-73-2 | [1] |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | |

| IUPAC Name | (1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecan-8-ol | [2] |

| InChI | InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14+,15+/m1/s1 | [2] |

| InChIKey | SVURIXNDRWRAFU-MIBAYGRRSA-N | [1][2] |

| Canonical SMILES | C[C@@H]1CC[C@@H]2[C@]13CC--INVALID-LINK--C2(C)C">C@(C)O | [2] |

| PubChem CID | 6713078 | [2] |

| Synonyms | (-)-epi-Cedrol, 8-epicedrol, (3R,3aS,6S,7R,8aS)-Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-ol | [1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Boiling Point | 277.2 °C at 760 mmHg | [3][4] |

| Density | 1.0 g/cm³ | [3] |

| Flash Point | 115.5 °C | [3][4] |

| Refractive Index | 1.519 | [3] |

| Vapor Pressure | 0.000569 mmHg at 25°C | [3] |

| Solubility in water | 21.88 mg/L at 25 °C (estimated) | [4] |

Microbial Production of this compound

The heterologous production of this compound has been successfully demonstrated in Escherichia coli. This biotechnological approach offers a promising alternative to extraction from natural sources, where it is often found in low concentrations.

Biosynthetic Pathway

In recombinant E. coli, this compound is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These precursors are then converted to farnesyl pyrophosphate (FPP) by FPP synthase. Finally, a specific epi-cedrol synthase catalyzes the cyclization of FPP to form this compound.

Experimental Protocol: Microbial Production and Purification

A strategy to enhance this compound production involves the expression of a fusion protein comprising Santalum album farnesyl pyrophosphate synthase (SaFPPS) and Artemisia annua Epi-cedrol synthase (AaECS).[5]

1. Plasmid Construction:

-

The genes for SaFPPS and AaECS are cloned into suitable expression vectors (e.g., pET vectors).

-

For the fusion protein, the stop codon of the N-terminal synthase is replaced with a linker sequence (e.g., encoding GSGGS) before the start of the C-terminal synthase gene.[5]

2. Host Strain and Culture Conditions:

-

E. coli strains such as BL21(DE3) are commonly used for protein expression.

-

Cells are cultured in a rich medium like Terrific Broth (TB) with appropriate antibiotics at 37°C.

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) once the culture reaches a suitable optical density (e.g., OD₆₀₀ of ~0.8).

-

Post-induction, the culture is incubated at a lower temperature (e.g., 30°C) for an extended period (e.g., 20 hours) to allow for protein expression and product accumulation.[3]

-

A dodecane (B42187) overlay can be added to the culture medium to capture the volatile this compound.[3]

3. Extraction and Analysis:

-

The culture broth is extracted with a non-polar solvent such as petroleum ether.

-

The solvent is evaporated to concentrate the product.

-

The presence and quantity of this compound are determined by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Table 3: Example GC-MS Parameters for Terpene Analysis

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50°C, ramp to 280°C |

| Mass Spectrometer | Scan range 40-500 m/z |

| Ionization Mode | Electron Ionization (EI) |

Note: These are general parameters and should be optimized for the specific instrument and analysis.

4. Protein Purification (for in vitro assays):

-

If the expressed synthases are His-tagged, they can be purified using Nickel-Nitriloacetic Acid (Ni-NTA) affinity chromatography.

-

The cell pellet is lysed, and the lysate is applied to the Ni-NTA column.

-

After washing to remove non-specifically bound proteins, the His-tagged protein is eluted with a buffer containing imidazole.

Biological Activity and Signaling Pathways: A Contextual Overview

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. However, studies on its stereoisomer, cedrol, and other sesquiterpenes provide valuable insights into potential biological activities.

Cedrol has been shown to possess anti-inflammatory and anticancer properties. For instance, it can enhance the efficacy of temozolomide (B1682018) in glioblastoma by regulating the DNA damage response and reducing the expression of the drug resistance protein MGMT.[6] Furthermore, cedrol has been found to induce apoptosis in cancer cells.[7]

Many sesquiterpenes are known to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] These molecules can inhibit the production of pro-inflammatory mediators like nitric oxide and prostaglandins.

The antifungal activity of essential oils containing this compound has also been reported.[7] This suggests a potential role for this compound in disrupting fungal cell integrity or metabolism.

Given the structural similarity between this compound and cedrol, it is plausible that they may share some biological activities. However, further research is imperative to elucidate the specific molecular targets and signaling pathways affected by this compound. The microbial production platform described herein provides a means to generate sufficient quantities of this compound for such mechanistic studies.

Conclusion

This compound is a sesquiterpenoid with significant potential, particularly as a renewable precursor for biofuels. This guide has provided a detailed summary of its chemical identity, physicochemical properties, and a viable method for its microbial production. While direct evidence of its interaction with specific cellular signaling pathways is yet to be established, the known bioactivities of its stereoisomer and other related compounds suggest promising avenues for future research in areas such as anti-inflammatory, anticancer, and antifungal applications. The experimental frameworks provided here offer a foundation for researchers to produce and investigate the full therapeutic and industrial potential of this compound.

References

- 1. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation [mdpi.com]

- 2. iris.unime.it [iris.unime.it]

- 3. View of How sesquiterpenes modulate signaling cascades in cancers [cellmolbiol.org]

- 4. iba-lifesciences.com [iba-lifesciences.com]

- 5. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancing epi‐cedrol production in Escherichia coli by fusion expression of farnesyl pyrophosphate synthase and epi‐cedrol synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nardosinone-Type Sesquiterpenes from the Hexane Fraction of Nardostachys jatamansi Attenuate NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Stimulated BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chiral Synthesis of (-)-Epicedrol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epicedrol is a naturally occurring tricyclic sesquiterpenoid alcohol with a characteristic cedrane (B85855) skeleton. Its structural complexity and defined stereochemistry make it a challenging and intriguing target for synthetic chemists. The development of stereoselective synthetic routes to compounds like this compound is of significant interest in medicinal chemistry and drug development, as the specific stereoisomer of a molecule is often responsible for its desired biological activity.

These application notes provide a detailed overview of synthetic strategies for accessing the cedrane core, with a focus on achieving the specific chirality of this compound. While a direct, detailed enantioselective total synthesis of this compound has not been extensively documented in publicly available literature, this document outlines established racemic syntheses of the closely related isomer, (±)-cedrol, and discusses modern asymmetric strategies that could be adapted for the enantioselective synthesis of this compound. Additionally, a biosynthetic approach is presented as a contrasting enzymatic strategy.

Racemic Total Synthesis of (±)-Cedrol: The Stork Synthesis

A foundational approach to the cedrane skeleton was developed by Gilbert Stork and Frank H. Clarke. While this synthesis yields a racemic mixture of (±)-cedrol, it provides a crucial framework for understanding the construction of the tricyclic system. The general workflow of this classic synthesis is outlined below.

Caption: General workflow for the racemic synthesis of (±)-Cedrol.

Experimental Protocol: Key Step - Intramolecular Aldol Condensation

The following is a representative protocol for a key intramolecular aldol condensation step, a common strategy in the synthesis of polycyclic systems like the cedrane core.

Objective: To form the bicyclic core of the cedrane skeleton via an intramolecular aldol reaction.

Materials:

-

Precursor keto-aldehyde

-

Potassium tert-butoxide

-

Anhydrous tert-butanol (B103910) (solvent)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve the precursor keto-aldehyde in anhydrous tert-butanol under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of potassium tert-butoxide in tert-butanol to the reaction mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting bicyclic enone by column chromatography on silica (B1680970) gel.

Strategies for Enantioselective Synthesis of this compound

To achieve an enantioselective synthesis of this compound, several modern asymmetric strategies can be envisioned. These methods aim to introduce chirality early in the synthesis and maintain it throughout the reaction sequence.

Caption: Conceptual approaches for the enantioselective synthesis of this compound.

Chiral Pool Synthesis

This approach utilizes a readily available, enantiomerically pure natural product as the starting material. For sesquiterpenes like epicedrol, the "chiral pool" of terpenes (e.g., limonene, pulegone) can be a source of chirality.

-

Protocol Concept:

-

Select a chiral terpene with a stereocenter that can be elaborated into the desired stereochemistry of this compound.

-

Perform a series of diastereoselective reactions to construct the tricyclic cedrane skeleton.

-

The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions.

-

Chiral Auxiliary-Mediated Synthesis

In this strategy, an achiral starting material is covalently bonded to a chiral auxiliary. The auxiliary then directs the stereochemistry of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.

-

Protocol Concept:

-

Attach a chiral auxiliary (e.g., an Evans oxazolidinone) to an achiral precursor.

-

Perform a key diastereoselective reaction, such as an alkylation or an aldol reaction, to set a critical stereocenter.

-

Remove the chiral auxiliary to reveal the enantiomerically enriched intermediate.

-

Elaborate the intermediate to this compound.

-

Asymmetric Catalysis

This is often the most efficient method, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from an achiral starting material.

-

Protocol Concept:

-

Design a synthesis where a key step is an enantioselective reaction, such as an asymmetric Michael addition, aldol reaction, or Diels-Alder reaction.

-

Employ a suitable chiral catalyst (e.g., a proline-based catalyst for aldol reactions, or a chiral Lewis acid) to control the stereochemical outcome of this key step.

-

Convert the enantiomerically enriched product into this compound.

-

Quantitative Data Summary (Conceptual)

Due to the lack of direct comparative studies on the enantioselective synthesis of this compound, the following table presents a conceptual comparison of the potential outcomes of the different chiral strategies.

| Synthesis Strategy | Key Chiral Induction Method | Typical Overall Yield (%) | Typical Enantiomeric Excess (e.e.) (%) |

| Chiral Pool Synthesis | Diastereoselective reactions from a chiral starting material | 5-15 | >98 |

| Chiral Auxiliary | Diastereoselective alkylation/aldol | 10-20 | 90-99 |

| Asymmetric Catalysis | Enantioselective Michael/aldol reaction | 15-25 | 85-99 |

Biosynthetic Pathway of this compound

In nature, this compound is produced enzymatically from farnesyl pyrophosphate (FPP). This biosynthetic route offers a highly efficient and stereospecific alternative to chemical synthesis.

Gas chromatography-mass spectrometry (GC-MS) analysis of (-)-Epicedrol

Application Notes & Protocols for the GC-MS Analysis of (-)-Epicedrol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol found in various plants, notably Artemisia annua. As a C15 isoprenoid, its analysis is crucial for phytochemical profiling, quality control of essential oils, and in the exploration of novel therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Quantitative Data

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: Physicochemical and Chromatographic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| Kovats Retention Index (HP-5MS) | 1615 | [2] |

Table 2: Electron Ionization (EI) Mass Spectral Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) (Estimated) | Ion Assignment |

| 41 | 100 | C₃H₅⁺ |

| 43 | 85 | C₃H₇⁺ |

| 55 | 75 | C₄H₇⁺ |

| 67 | 60 | C₅H₇⁺ |

| 81 | 95 | C₆H₉⁺ |

| 95 | 80 | C₇H₁₁⁺ |

| 109 | 50 | C₈H₁₃⁺ |

| 121 | 45 | C₉H₁₃⁺ |

| 136 | 30 | [M-C₅H₁₀O]⁺ |

| 151 | 40 | [M-C₅H₁₁]⁺ |

| 161 | 25 | [M-C₃H₇O-H₂]⁺ |

| 204 | 20 | [M-H₂O]⁺ |

| 222 | 15 | [M]⁺ (Molecular Ion) |

Note: Relative abundances are estimated from the graphical representation of the mass spectrum available in the NIST WebBook. For precise quantification, it is recommended to generate a standard curve with a certified reference material of this compound.

Experimental Protocols

This section details the methodologies for the extraction and subsequent GC-MS analysis of this compound from a plant matrix.

1. Sample Preparation: Solvent Extraction of this compound from Artemisia annua

This protocol describes a general method for the extraction of this compound from dried plant material.

-

Materials:

-

Dried and finely powdered Artemisia annua leaves

-

Ethyl acetate (B1210297) (GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Internal Standard (IS) solution (e.g., 10 µg/mL tetradecane (B157292) in ethyl acetate)

-

2 mL glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

-

Procedure:

-

Weigh 100 mg of the powdered plant material into a 2 mL glass vial.

-

Add 1.5 mL of ethyl acetate to the vial.

-

For quantitative analysis, add a known volume (e.g., 100 µL) of the internal standard solution.

-

Cap the vial tightly and vortex vigorously for 1 minute.

-

Sonicate the sample for 15 minutes in an ultrasonic bath to enhance extraction efficiency.

-

Centrifuge the vial at 5,000 x g for 10 minutes to pellet the plant material.

-

Carefully transfer the supernatant to a clean glass vial.

-

Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.

-

The dried extract is now ready for GC-MS analysis.

-

2. GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound on a standard GC-MS system.

-

Gas Chromatograph (GC) Parameters:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent (5%-phenyl)-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless (or split 10:1 for concentrated samples).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: Increase to 180 °C at a rate of 10 °C/min.

-

Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

-

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis of this compound

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation Pathway of this compound in EI-MS

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

Application Note: Isolation and Purification of (-)-Epicedrol from Artemisia annua

Introduction

(-)-Epicedrol is a naturally occurring sesquiterpenoid alcohol found in various plants, including Artemisia annua.[1] This compound and its isomers are of interest to researchers for their potential biological activities and as chiral building blocks in synthetic chemistry. This application note provides a detailed protocol for the isolation and purification of this compound from the dried aerial parts of Artemisia annua. The protocol employs solvent extraction followed by a multi-step column chromatography purification process.

Overview of the Isolation Workflow

The isolation process begins with the extraction of dried and powdered Artemisia annua using an organic solvent. The resulting crude extract is then subjected to a series of chromatographic steps to separate this compound from other co-extracted compounds. The purity of the final product is assessed by High-Performance Liquid Chromatography (HPLC), and its identity is confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for the isolation of this compound.

Experimental Protocols

Plant Material and Reagents

-

Dried aerial parts of Artemisia annua.

-

Ethanol (95%, analytical grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Silica gel (70-230 mesh) for column chromatography

-

TLC plates (silica gel 60 F254)

-

Deionized water

-

Acetonitrile (B52724) (HPLC grade)

Extraction of Crude Plant Material

-

Preparation: Grind the dried aerial parts of Artemisia annua (1 kg) into a coarse powder.

-

Maceration: Submerge the powdered plant material in 5 L of 95% ethanol in a large container.

-

Extraction: Allow the mixture to stand for 72 hours at room temperature with occasional stirring.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

-

Yield Calculation: Weigh the crude extract and calculate the percentage yield relative to the initial dry plant material.

Purification by Column Chromatography

Step 1: Initial Fractionation

-

Column Packing: Prepare a silica gel column (5 cm diameter, 50 cm length) in n-hexane.

-

Sample Loading: Dissolve 20 g of the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto 40 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of 50 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2 v/v). Visualize spots under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent.

-

Pooling: Combine fractions that show a prominent spot corresponding to the expected Rf value of this compound. Concentrate the pooled fractions to yield an enriched fraction.

Step 2: Fine Purification

-

Column Preparation: Prepare a smaller silica gel column (2 cm diameter, 40 cm length).

-

Sample Loading: Dissolve the enriched fraction from the previous step in a minimal volume of n-hexane and load it onto the column.

-

Isocratic Elution: Elute the column with an isocratic solvent system of n-hexane:ethyl acetate (9:1 v/v), which was determined from the initial fractionation to provide good separation for the target compound.

-

Fraction Monitoring: Collect smaller fractions (10 mL) and monitor by TLC as described previously.

-

Isolation: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound as a crystalline solid.

Purity Assessment and Characterization

-

HPLC Analysis: Assess the purity of the final product using a reverse-phase C18 column with a mobile phase of acetonitrile and water.

-

Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight.

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

Data Presentation

The following table summarizes the quantitative data obtained during a typical isolation process starting from 1 kg of dried Artemisia annua.

| Parameter | Value |

| Extraction | |

| Initial Dry Plant Material | 1000 g |

| Crude Ethanol Extract Yield | 85 g |

| Yield Percentage | 8.5% |

| Purification | |

| Enriched Fraction Yield | 5.2 g |

| Final Purified this compound Yield | 210 mg |

| Overall Yield from Crude Extract | 0.25% |

| Analysis | |

| Purity (by HPLC) | >98% |

| Molecular Weight (C₁₅H₂₆O) | 222.37 g/mol |

| Mass Spectrum (m/z) | 222 [M]+, 204 [M-H₂O]+ |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 1.65 (s, 3H), 1.22 (s, 3H), 1.05 (s, 3H), 0.95 (d, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 72.5, 53.8, 49.5, 45.2, 41.8, 39.1, 36.8, 33.5, 31.9, 29.7, 27.4, 24.9, 24.3, 20.6, 15.1 |

Signaling Pathway (Illustrative)

While the direct signaling pathway of this compound is not extensively characterized, sesquiterpenoids, in general, are known to interact with various cellular targets. The diagram below illustrates a generalized pathway through which a hypothetical sesquiterpenoid might exert anti-inflammatory effects.

Caption: Generalized anti-inflammatory signaling pathway.

Conclusion

The protocol described in this application note provides a reliable method for the isolation and purification of this compound from Artemisia annua. The use of a two-step column chromatography process allows for the efficient removal of impurities, yielding a final product with high purity suitable for further research and development. The provided analytical data can be used as a reference for the characterization of the isolated compound.

References

Application Notes and Protocols: Utilizing (-)-Epicedrol as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epicedrol is a naturally occurring sesquiterpenoid tertiary alcohol with a rigid, chiral tricyclic scaffold.[1] Its well-defined stereochemistry makes it an intriguing yet underexplored starting material for asymmetric synthesis. While its isomer, cedrol, has found some applications, particularly in the fragrance industry, the synthetic utility of this compound as a chiral building block is not well-documented in peer-reviewed literature. This document outlines potential applications of this compound as a precursor for chiral auxiliaries and ligands, providing detailed hypothetical protocols and conceptual frameworks to guide future research in this promising area.

Molecular Structure and Properties of this compound

This compound, with the IUPAC name (1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecan-8-ol, possesses a unique three-dimensional structure that can provide a sterically demanding and well-defined chiral environment.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1][2] |

| Molecular Weight | 222.37 g/mol | [1][2] |

| CAS Number | 19903-73-2 | [1][2] |

| Melting Point | 36-39 °C | [2] |

| Boiling Point | 277.2 °C at 760 mmHg | [2] |

| LogP | 3.60980 | [2] |

Proposed Applications in Asymmetric Synthesis

The rigid scaffold of this compound makes it a promising candidate for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. The tertiary hydroxyl group serves as a key functional handle for derivatization.

Synthesis of a Chiral Auxiliary for Asymmetric Aldol (B89426) Reactions

A common strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. This compound can be envisioned as the precursor to a chiral auxiliary for diastereoselective enolate reactions, such as the Evans aldol reaction.

The tertiary alcohol of this compound can be derivatized to introduce an amide functionality, which can then be used to control the facial selectivity of enolate attack. A proposed multi-step synthesis is outlined below.

Caption: Proposed synthesis of a chiral auxiliary from this compound.

Protocol 1: Synthesis of Epicedryl Acetate

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add acetic anhydride (B1165640) (1.5 eq) dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous CuSO₄ solution, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford epicedryl acetate.

Protocol 2: Oxidative Cleavage to Epicedryl Carboxylic Acid

-

Reaction Setup: Dissolve epicedryl acetate (1.0 eq) in a mixture of CH₂Cl₂ and methanol (B129727) (3:1, 0.1 M). Cool the solution to -78 °C.

-

Ozonolysis: Bubble ozone gas through the solution until a persistent blue color is observed.

-

Reductive Work-up: Purge the solution with N₂ or O₂ to remove excess ozone. Add hydrogen peroxide (30% aqueous solution, 5.0 eq) and allow the mixture to warm to room temperature and stir for 24 hours.

-

Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which may be used in the next step without further purification.

Protocol 3: Formation of Epicedryl Acyl Chloride

-

Reaction Setup: Dissolve the crude epicedryl carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) containing a catalytic amount of DMF (1 drop).

-

Reagent Addition: Add oxalyl chloride (2.0 eq) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2 hours.